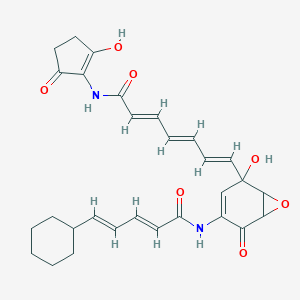![molecular formula C7H12O3 B165670 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol CAS No. 131380-41-1](/img/structure/B165670.png)
1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol, also known as glycidol, is a colorless liquid organic compound. It is an epoxide and an unsaturated alcohol, which makes it a versatile chemical for various applications. Glycidol is used in the production of resins, plastics, and adhesives. It is also used as a solvent and a stabilizer in the manufacturing of cosmetics, food, and pharmaceutical products.
Mécanisme D'action
Glycidol is an electrophilic compound that can react with nucleophiles such as DNA and proteins. It forms adducts with DNA that can lead to mutations and cancer. Glycidol can also react with proteins, leading to the formation of protein adducts that can cause toxicity.
Biochemical and Physiological Effects
Glycidol has been shown to cause DNA damage and mutations, leading to carcinogenesis. It has also been shown to cause developmental abnormalities in animal models. Glycidol can cause liver and kidney toxicity, as well as reproductive toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Glycidol is a useful chemical for studying the mechanisms of carcinogenesis and genotoxicity. However, due to its toxicity, it must be handled with care in the laboratory. The use of appropriate protective equipment and safety measures is necessary to prevent exposure.
Orientations Futures
Further research is needed to fully understand the mechanisms of 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol-induced carcinogenesis and genotoxicity. Future studies should focus on identifying the specific DNA and protein adducts formed by this compound and their effects on cellular function. Additionally, research should be conducted to develop safer alternatives to this compound for use in industrial applications.
Méthodes De Synthèse
Glycidol can be synthesized through the epoxidation of allyl alcohol using hydrogen peroxide and acetic acid. The reaction takes place under mild conditions and yields a high percentage of 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol. The process can be scaled up for industrial production.
Applications De Recherche Scientifique
Glycidol has been extensively studied for its potential as a carcinogen and genotoxic agent. It has been found to cause DNA damage and mutations in various cell types. Glycidol has also been studied for its effect on the reproductive system, as it has been shown to cause developmental abnormalities in animal models.
Propriétés
Numéro CAS |
131380-41-1 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
1-[3-(hydroxymethyl)oxiran-2-yl]but-3-en-1-ol |
InChI |
InChI=1S/C7H12O3/c1-2-3-5(9)7-6(4-8)10-7/h2,5-9H,1,3-4H2 |
Clé InChI |
YQMLNKKSCRXBJD-UHFFFAOYSA-N |
SMILES |
C=CCC(C1C(O1)CO)O |
SMILES canonique |
C=CCC(C1C(O1)CO)O |
Synonymes |
L-arabino-Hept-1-enitol, 5,6-anhydro-1,2,3-trideoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



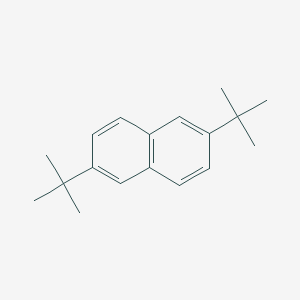
![2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B165589.png)

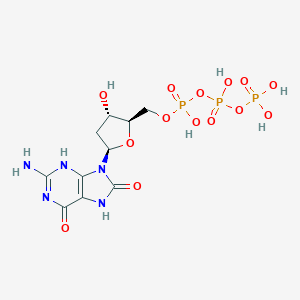

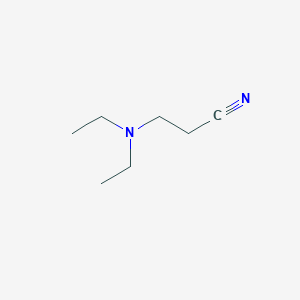
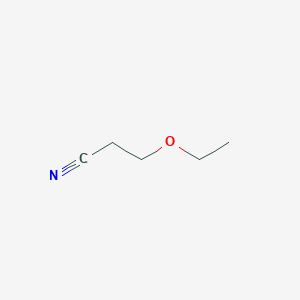
![(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B165600.png)

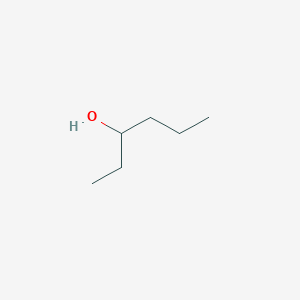
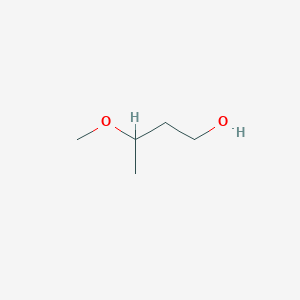
![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B165607.png)

